1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a chemical compound with various applications, mainly in scientific research. It's characterized by the presence of a piperidinyl group bonded to a 4-chloropyridinyl-oxymethyl chain, combined with a 4-fluorophenyl ethyl ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves multiple steps Commonly, the preparation starts with the chloropyridine, which undergoes nucleophilic substitution to introduce the oxymethyl group This intermediate is then reacted with piperidine derivatives under appropriate conditions to yield the piperidinyl-substituted product
Industrial Production Methods
In industry, this compound is produced using a similar synthetic route but scaled up with optimization for yield and purity. Advanced reactors and catalysts may be employed to ensure efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one undergoes several chemical reactions:
Oxidation: : It can be oxidized under suitable conditions, often affecting the piperidinyl ring.
Reduction: : The compound can undergo reduction reactions, particularly on the ethanone group, converting it into an alcohol.
Substitution: : Halogen substitution reactions are prominent, especially on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substituting agents: : Halogen sources such as bromine or chlorine gas.
Major Products
The major products vary depending on the reaction conditions but typically include alcohols from reductions or halogenated derivatives from substitution reactions.
Scientific Research Applications
In Chemistry
It's used as a precursor for more complex molecules in organic synthesis, demonstrating utility in creating various analogs for research.
In Biology
Researchers study its effects on biological systems to understand its interaction at the molecular level, such as binding affinity to receptors.
In Medicine
It may be investigated for potential pharmaceutical applications, particularly in studying its pharmacokinetics and dynamics.
In Industry
The compound finds use in material science for developing new materials with specific desired properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its structural components, such as the chloropyridinyl group, allow it to bind to certain enzymes or receptors, modulating their activity. The piperidinyl and fluorophenyl groups play roles in enhancing its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one can be compared with compounds like:
1-(3-chloropyridin-2-yl)-2-(4-fluorophenyl)ethan-1-one: : Similar in structure but differing in the position of the chlorine atom, which affects its reactivity and binding properties.
1-(4-{[(2-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-methylphenyl)ethan-1-one: : Here, a methyl group replaces the fluorine, altering its chemical behavior and interactions.
These subtle variations underscore the importance of specific atomic placements in defining the uniqueness and functionality of each compound.
There you go: a deep dive into the world of this compound. Fascinating stuff, right? Anything else you’re curious about?
Properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-17-12-22-8-5-18(17)25-13-15-6-9-23(10-7-15)19(24)11-14-1-3-16(21)4-2-14/h1-5,8,12,15H,6-7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRRARBECDDBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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